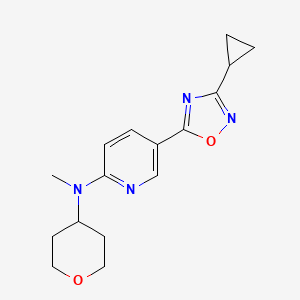![molecular formula C20H31N3O3 B4118314 2-[(4-tert-butylcyclohexyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118314.png)
2-[(4-tert-butylcyclohexyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide
Übersicht
Beschreibung
2-[(4-tert-butylcyclohexyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "TBH" and is a hydrazine derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of TBH is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins in the body. TBH has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been linked to improved memory and cognitive function.
Biochemical and Physiological Effects
TBH has been shown to have various biochemical and physiological effects in the body. In animal studies, TBH has been shown to improve memory and cognitive function, reduce inflammation, and lower blood glucose levels. TBH has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBH for lab experiments is its relatively low cost and ease of synthesis. TBH is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of TBH is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TBH. One potential area of research is the development of new drugs based on TBH for the treatment of various diseases. Another area of research is the development of new materials based on TBH for use in various applications. Additionally, further studies are needed to fully understand the mechanism of action of TBH and its potential side effects.
Conclusion
In conclusion, TBH is a chemical compound that has shown promising results in various scientific research applications. Its potential use in medicine, agriculture, and material science make it an exciting area of study for researchers. Further studies are needed to fully understand the mechanism of action of TBH and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
TBH has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, TBH has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, TBH has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, TBH has been studied for its potential use in the development of new materials such as polymers and coatings.
Eigenschaften
IUPAC Name |
1-[(4-tert-butylcyclohexanecarbonyl)amino]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-5-26-17-12-10-16(11-13-17)21-19(25)23-22-18(24)14-6-8-15(9-7-14)20(2,3)4/h10-15H,5-9H2,1-4H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTOMWKQXWYFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NNC(=O)C2CCC(CC2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-tert-butylcyclohexyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4118245.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4118246.png)
![2-[(2,6-dimethyl-4-quinolinyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118251.png)


![ethyl 4-[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4118271.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118298.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4118305.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4118310.png)

![2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4118322.png)

![diethyl 3-methyl-5-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118330.png)
